4-(Difluoromethyl)-3-nitroanisole
Description
4-(Difluoromethyl)-3-nitroanisole is a fluorinated aromatic compound featuring a methoxy group (anisole core), a nitro group at the 3-position, and a difluoromethyl (-CF₂H) substituent at the 4-position. Fluorinated aromatic compounds are pivotal in pharmaceutical and agrochemical industries due to fluorine’s unique ability to modulate bioavailability, metabolic stability, and electronic effects .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3 |
InChI Key |
LHRSRHDVYFCMPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-nitroanisole may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 4-(Difluoromethyl)-3-nitroanisole with its analogs:
*Physical properties inferred from substituent trends.
Key Observations:
- Substituent Effects on Molecular Weight: The difluoromethyl group increases molecular weight compared to mono-fluoro analogs (e.g., 171.13 vs. 215.15 g/mol) but remains lighter than trifluoromethyl derivatives (e.g., 207.11 g/mol) .
- Lipophilicity: The -CF₂H group in 4-(Difluoromethyl)-3-nitroanisole likely enhances lipophilicity compared to -F or -Cl substituents, improving membrane permeability but reducing aqueous solubility relative to non-fluorinated analogs .
- Melting Points : Nitro groups elevate melting points due to increased polarity; chloro analogs may exhibit higher MPs than fluoro derivatives due to stronger intermolecular forces .
Electronic and Reactivity Profiles
- Nitro Group : The electron-withdrawing nitro group at the 3-position directs electrophilic substitution to the 5- and 6-positions of the benzene ring. This effect is consistent across analogs .
- -Cl: Chlorine’s larger atomic size and polarizability may increase susceptibility to nucleophilic aromatic substitution compared to fluorine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
